(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15717660
Molecular Formula: C20H15BrN6O3S
Molecular Weight: 499.3 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one -](/images/structure/VC15717660.png)
Specification
Molecular Formula | C20H15BrN6O3S |
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Molecular Weight | 499.3 g/mol |
IUPAC Name | 4-[(2-bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C20H15BrN6O3S/c1-11-3-5-13(6-4-11)17-10-31-20(22-17)26-19(28)18(12(2)25-26)24-23-16-8-7-14(27(29)30)9-15(16)21/h3-10,25H,1-2H3 |
Standard InChI Key | KUTPRXOCQNOLEP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound belongs to the pyrazolone family, featuring a 3-pyrazol-3-one core substituted at positions 2 and 4. The 2-position is occupied by a 4-(4-methylphenyl)-1,3-thiazol-2-yl group, while the 4-position contains a hydrazinylidene moiety linked to a 2-bromo-4-nitrophenyl ring. The (4E) configuration indicates the trans geometry of the hydrazinylidene group relative to the pyrazolone ring.
Table 1: Molecular properties of (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Property | Value |
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Molecular Formula | C21H16BrN6O3S |
Molecular Weight | 527.36 g/mol |
IUPAC Name | (4E)-4-[(2-Bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one |
InChI Key | UZRZJXKQJGBKJO-UHFFFAOYSA-N |
The bromine and nitro groups on the phenyl ring introduce significant electron-withdrawing effects, influencing reactivity and intermolecular interactions. The thiazole ring contributes π-conjugation, while the methyl groups enhance hydrophobicity.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, analogous pyrazolone-thiazole hybrids exhibit characteristic signals:
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1H NMR: A singlet at δ 2.4–2.6 ppm for the pyrazolone methyl group, doublets for thiazole protons (δ 7.1–7.3 ppm), and aromatic protons from substituted phenyl rings (δ 7.5–8.2 ppm).
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IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1520–1550 cm⁻¹ (N=N), and 1340 cm⁻¹ (NO2) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis typically proceeds via a four-step sequence:
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Thiazole Ring Formation:
Condensation of 4-(4-methylphenyl)thioamide with α-bromoacetophenone derivatives yields the 4-(4-methylphenyl)-1,3-thiazol-2-amine intermediate. -
Hydrazine Derivative Preparation:
2-Bromo-4-nitroaniline undergoes diazotization with NaNO2/HCl, followed by coupling with malononitrile to form the hydrazinylidene precursor . -
Pyrazolone Cyclization:
The thiazole-amine reacts with ethyl acetoacetate under acidic conditions (H2SO4, reflux) to form the 5-methyl-3-pyrazolone scaffold. -
Coupling Reaction:
A Mitsunobu reaction or nucleophilic substitution links the hydrazinylidene group to the pyrazolone core, achieving the final product .
Table 2: Optimized reaction conditions for Step 4
Parameter | Condition |
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Solvent | Anhydrous DMF |
Temperature | 80°C |
Catalyst | Pd(PPh3)4 |
Reaction Time | 12–16 hours |
Yield | 62–68% |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.
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Stability: Decomposes above 240°C; sensitive to UV light due to the nitro group, requiring storage in amber vials under inert gas .
Tautomerism and Tautomeric Equilibrium
The pyrazolone core exhibits keto-enol tautomerism, with the keto form predominating in non-polar solvents. Density functional theory (DFT) calculations suggest a tautomeric equilibrium energy difference of ~5.2 kcal/mol favoring the keto form.
Hypothesized Biological Activity
Structure-Activity Relationships (SAR)
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The thiazole ring may enhance membrane permeability via lipophilic interactions.
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The nitro group could act as a hydrogen bond acceptor, potentially targeting nitroreductase enzymes in microbial pathogens .
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Bromine’s steric bulk might influence binding pocket compatibility in protein targets.
Predicted Targets
Molecular docking studies on analogous compounds suggest affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy −8.2 kcal/mol, comparable to celecoxib.
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Mycobacterium tuberculosis enoyl-ACP reductase: Inhibition constant (Ki) ~4.3 μM in silico .
Industrial and Research Applications
Material Science Applications
The conjugated system exhibits broad UV-Vis absorption (λmax = 340 nm), suggesting potential as a photostabilizer or organic semiconductor component.
Challenges in Scale-Up
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